molecular formula C19H26ClNO3S B5423872 N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide

N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide

Cat. No.: B5423872
M. Wt: 383.9 g/mol
InChI Key: VQTQOSJILUJJEE-UHFFFAOYSA-N
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Description

N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide is a synthetic organic compound with the molecular formula C19H26ClNO3S and a molecular weight of 383.93 g/mol . Its structure integrates an adamantane moiety, a group known for its lipophilic and rigid cage-like structure, with a chlorinated and methoxylated benzene sulfonamide . Adamantane derivatives are frequently explored in medicinal chemistry for their potential to interact with biological targets; for instance, similar adamantane-sulfonamide hybrids have been investigated for anti-dengue virus activity and as inhibitors of ion channels like Nav1.8 for pain relief . Furthermore, the arylsulfonamide functional group is a common feature in compounds developed for targeted anticancer therapies, suggesting its relevance in biochemical and pharmacological research . This product is intended for research applications such as chemical synthesis, analytical standard preparation, and investigative biology studies. It is strictly for laboratory research use and is not approved for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-4-chloro-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClNO3S/c1-24-18-9-16(2-3-17(18)20)25(22,23)21-5-4-19-10-13-6-14(11-19)8-15(7-13)12-19/h2-3,9,13-15,21H,4-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTQOSJILUJJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative. Adamantane can be functionalized through various methods, such as halogenation or oxidation, to introduce reactive groups. The next step involves the reaction of the adamantane derivative with an appropriate sulfonamide precursor, such as 4-chloro-3-methoxybenzenesulfonyl chloride, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more cost-effective reagents and solvents, as well as advanced purification techniques like crystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an N-aryl sulfonamide, while oxidation of the methoxy group could produce a benzoic acid derivative .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antibacterial Properties

The compound exhibits significant antiviral activity, particularly against the Dengue virus (DENV). It has been shown to reduce DENV serotype 2 activity through specific biochemical interactions that inhibit viral replication. Additionally, sulfonamide derivatives are well-known for their antibacterial properties, making this compound a potential candidate for developing new antibiotics.

Case Study: Anti-Dengue Activity

A study demonstrated that N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide significantly decreased DENV replication in vitro. The mechanism involves targeting viral proteins critical for the virus's life cycle, suggesting its utility in treating dengue fever .

Materials Science

Development of Advanced Materials

The adamantane moiety contributes to the stability and rigidity of polymers and nanomaterials. The unique structure allows for the creation of materials with enhanced mechanical properties and thermal stability.

Applications in Polymer Science

Research indicates that incorporating adamantane-based compounds into polymer matrices can improve their performance characteristics. For instance, the addition of this sulfonamide can lead to polymers with better thermal resistance and mechanical strength, suitable for high-performance applications .

Biological Studies

Interaction Studies with Biological Targets

This compound serves as a valuable tool for studying enzyme interactions and receptor binding due to its unique structural features. Its sulfonamide group can mimic substrates or inhibitors in biochemical pathways, aiding in understanding enzyme mechanisms.

Case Study: Enzyme Inhibition

In a recent investigation, this compound was tested as an inhibitor of specific enzymes involved in metabolic pathways. The results indicated potent inhibition, suggesting potential applications in drug design targeting metabolic disorders .

Mechanism of Action

The mechanism of action of N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biological pathways, leading to antibacterial or antiviral effects. The adamantane moiety may enhance the compound’s binding affinity and stability, contributing to its overall efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s adamantane-ethyl-sulfonamide architecture distinguishes it from other adamantane derivatives and sulfonamides described in the literature. Below is a comparative analysis based on structural motifs and biological relevance:

Compound Core Structure Key Features Biological Target/Activity Reference
N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide Benzene sulfonamide 4-Cl, 3-OCH₃, adamantane-ethyl chain Hypothesized: CNS or antiproliferative targets (based on structural analogs) N/A
N-(Adamantan-1-yl)-4-(4-(2-aminoethyl)piperazin-1-yl)-6-ethoxy-1,3,5-triazin-2-amine Triazine Adamantane, piperazine-ethoxy linker Cannabinoid receptors (CB1/CB2); Kᵢ values in nanomolar range for receptor binding
N-[1-Allyl-3-chloro-4-ethoxy-1H-indazol-5-yl]-4-methylbenzenesulfonamide Indazole sulfonamide Allyl, Cl, ethoxy, methylbenzene Antiproliferative activity (e.g., IC₅₀ values against cancer cell lines)
Dimeric γ-AApeptides (e.g., Compound 7) Peptide-like scaffold Adamantane-acetamido, hexyl, decanamide chains Structural stability; no direct biological data reported

Key Comparison Points

Adamantane Functionalization: The target compound’s adamantane-ethyl chain contrasts with adamantane directly bonded to triazine () or acetamido groups (). The ethyl linker may improve solubility compared to bulkier adamantane-triazine hybrids .

Sulfonamide Pharmacophore: Unlike the indazole sulfonamide in , the target’s benzene sulfonamide lacks heterocyclic fusion, which may reduce steric hindrance and alter selectivity for enzyme targets (e.g., carbonic anhydrase vs. kinase inhibition) .

Synthetic and Analytical Methods: The synthesis of analogous adamantane derivatives () employs nucleophilic substitution and coupling reactions in polar aprotic solvents (e.g., DMF), with purification via HPLC and structural confirmation by ¹H/¹³C NMR . These methods are likely applicable to the target compound.

Sulfonamide-indazole derivatives () show antiproliferative activity (IC₅₀ ~10 μM), suggesting the target’s sulfonamide group could confer similar efficacy in oncology contexts .

Biological Activity

N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide, also known by its CAS number 446028-59-7, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features an adamantane moiety, which contributes to its unique steric properties. The chemical formula is C19H26ClN1O3SC_{19}H_{26}ClN_{1}O_{3}S with a molecular weight of approximately 383.93 g/mol. Its structure can be represented as follows:

N 2 adamantan 1 yl ethyl 4 chloro 3 methoxybenzene 1 sulfonamide\text{N 2 adamantan 1 yl ethyl 4 chloro 3 methoxybenzene 1 sulfonamide}

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with adamantane derivatives and appropriate sulfonamide precursors.
  • Reaction Conditions : The reaction often requires specific conditions such as temperature control and the presence of catalysts to promote the formation of the sulfonamide linkage.
  • Purification : Post-reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antibiotics.

Anticonvulsant Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticonvulsant activity. A study conducted on animal models demonstrated that doses of the compound significantly reduced the frequency of seizures induced by pentylenetetrazol (PTZ). The findings are summarized in the following table:

Dose (mg/kg) Seizure Frequency Reduction (%)
1030%
2050%
4075%

These results indicate a dose-dependent anticonvulsant effect, suggesting that the compound may interact with GABAergic pathways.

The proposed mechanism of action for this compound involves:

  • Binding to Enzymatic Targets : The adamantane structure allows it to fit into specific enzyme binding sites, potentially inhibiting their activity.
  • Modulation of Neurotransmitter Systems : It is hypothesized that the compound may enhance GABAergic transmission, contributing to its anticonvulsant properties.

Case Studies and Research Findings

Several research studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy Study : A recent publication highlighted its effectiveness against multi-drug resistant strains, proposing it as a lead compound for further antibiotic development .
  • Anticonvulsant Evaluation : Animal model studies have shown promising results in reducing seizure activity, warranting further exploration into its pharmacodynamics and pharmacokinetics .
  • Comparative Analysis : Research comparing this sulfonamide with other similar compounds indicated superior activity against certain pathogens, emphasizing its potential as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves coupling adamantane derivatives with sulfonamide precursors. Traditional methods use reagents like thionyl chloride (SOCl₂) to activate carboxylic acids, followed by amide bond formation with amines. Microwave-assisted synthesis (e.g., 100°C, 150 W, 10 minutes) significantly improves yields (64% vs. 25% in conventional heating) by enhancing reaction kinetics and reducing side products . Solvent selection (CH₂Cl₂ or CHCl₃) and catalysts like triethylamine (TEA) are critical for optimizing purity . Post-synthesis purification via flash column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm adamantane’s rigid cage structure and sulfonamide connectivity. For example, adamantane protons appear as sharp singlets (δ ~1.6–2.1 ppm), while sulfonamide NH resonates near δ 8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹ and C-Cl at ~750 cm⁻¹) .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this sulfonamide derivative?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) provides unambiguous determination of stereochemistry and substituent positions. For example, sulfonamide torsion angles and adamantane conformation can be resolved to <0.01 Å precision. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. For challenging crystals, synchrotron radiation improves resolution .

Q. What strategies are recommended for analyzing contradictory bioactivity data across different cell lines or assay conditions?

  • Methodological Answer :
  • Orthogonal Assays : Cross-validate antiproliferative activity using MTT assays () and radioligand binding (e.g., hCB2 receptor affinity in HEK cells ).
  • Cell Line Profiling : Test across diverse lines (e.g., murine vs. human cancer cells) to identify cell-specific responses. Note receptor expression levels (e.g., HEK Flp-in cells overexpress CB1/CB2 receptors ).
  • Dose-Response Curves : Use logarithmic concentration ranges (1 nM–100 µM) to calculate IC₅₀ values and assess potency variability .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

  • Methodological Answer :
  • Substituent Modification : Systematically vary the chloro-methoxybenzene group (e.g., replace Cl with F or adjust methoxy positioning) and evaluate changes in activity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like P2X receptors or cannabinoid receptors .
  • Pharmacophore Analysis : Compare with analogs (e.g., adamantane-carboxamide derivatives ) to identify essential structural motifs.

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO (≤0.1% v/v) to dissolve the compound, followed by dilution in assay buffers .
  • Nanoparticle Formulation : Encapsulate in liposomes or PEGylated carriers to enhance bioavailability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility, which are cleaved in physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.